4'-Methoxy PhIP
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17) |
InChI Key |
BGVKLIYCFPEOQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Development of Novel Synthetic Routes for 4'-Methoxy PhIP and Analogues
While direct synthetic routes for this compound are not extensively published, its synthesis can be effectively achieved by adapting established methods for the parent compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). A notable and flexible synthesis for PhIP was developed that can be logically extended to its 4'-methoxy analogue. arkat-usa.orgresearchgate.net
This synthetic approach involves a multi-step process starting from commercially available 2,3-diaminopyridine. arkat-usa.orgresearchgate.net The key final step involves a Suzuki coupling reaction, which is a powerful method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid. arkat-usa.orgresearchgate.net To produce this compound, the standard phenylboronic acid used for PhIP synthesis would be replaced with (4-methoxyphenyl)boronic acid .
The proposed synthetic pathway is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Protection | 2,3-diaminopyridine is reacted with benzyl (B1604629) chloroformate to protect one of the amino groups. | N-Benzyloxycarbonyl-2,3-diaminopyridine |
| 2 | Reduction | The protected intermediate is reduced, for instance with lithium aluminum hydride (LiAlH₄), to yield the N-methylamino derivative. | 2-Amino-3-methylaminopyridine |
| 3 | Imidazole (B134444) Ring Formation | The resulting diamine is cyclized using a reagent like N-dichloromethylene-p-toluenesulfonamide to form the imidazole ring. | 2-Amino-p-N-toluenesulfonamide-1-methyl-imidazo[4,5-b]-pyridine |
| 4 | Deprotection | The toluenesulfonamide group is cleaved, for example with anhydrous HF. | 2-Amino-1-methyl-imidazo[4,5-b]pyridine |
| 5 | Bromination | The heterocyclic core is brominated at the 6-position. | 2-Amino-6-bromo-1-methyl-imidazo[4,5-b]pyridine |
| 6 | Suzuki Coupling | The brominated intermediate is coupled with (4-methoxyphenyl)boronic acid using a palladium catalyst. | This compound |
| This table outlines a proposed synthetic route for this compound based on established methods for PhIP synthesis. arkat-usa.orgresearchgate.net |
This modular approach is advantageous as it allows for the synthesis of various PhIP analogues by simply changing the boronic acid in the final step.
Stereoselective Synthesis Approaches for this compound Isomers
The topic of stereoselective synthesis is not applicable to the parent compound this compound. The molecule is achiral, meaning it does not have a stereocenter and therefore does not exist as different stereoisomers (enantiomers or diastereomers). Its structure is planar with respect to the imidazopyridine ring system and allows for free rotation around the single bond connecting the phenyl and imidazopyridine rings. Consequently, stereoselective synthesis strategies are not required for its preparation.
Radiolabeling Methodologies for Metabolic Tracing Studies
Radiolabeled analogues of heterocyclic amines are indispensable tools for absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net While specific radiolabeling of this compound is not detailed in the literature, the methods used for PhIP are directly applicable. nih.gov
Commonly used radioisotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H). researchgate.netaston.ac.uk
Carbon-14 Labeling : The synthesis of [2-¹⁴C]-PhIP has been reported, achieved by incorporating the ¹⁴C isotope into the imidazole ring of the molecule during synthesis. nih.gov This is typically done by using a labeled precursor, such as ¹⁴C-labeled cyanogen (B1215507) bromide, during the ring formation step. A similar strategy could be employed to create [2-¹⁴C]-4'-Methoxy PhIP.
Tritium Labeling : [2′-³H]-PhIP has been synthesized via catalytic tritiation of a 2'-bromo-PhIP precursor. nih.gov This method involves replacing a bromine atom on the phenyl ring with a tritium atom. For this compound, this would offer a way to label the phenyl ring without altering the core structure.
Another critical technique used in metabolic studies is ³²P-Postlabeling . This highly sensitive method is not used to label the parent compound but rather to detect and quantify its DNA adducts. researchgate.netberkeley.edunih.gov The method involves enzymatically digesting DNA, enriching the adducts, and then labeling them with ³²P from [γ-³²P]ATP. nih.gov This technique has been extensively used to study PhIP-DNA adducts and would be a primary method for investigating DNA damage caused by this compound. researchgate.netwjgnet.com
Synthesis of Putative Metabolites and Adduct Standards
To study the biological activity and metabolic fate of this compound, the chemical synthesis of its potential metabolites and DNA adducts is necessary to serve as analytical standards. The metabolic pathways of PhIP are well-studied and provide a blueprint for the likely metabolites of its 4'-methoxy analogue. nih.gov
Key metabolites of PhIP include N-hydroxy-PhIP (N-OH-PhIP) and 4'-hydroxy-PhIP (4'-OH-PhIP). nih.govosti.gov The synthesis of these compounds has been reported.
N-hydroxy-PhIP (N-OH-PhIP) : This proximate mutagenic metabolite is synthesized by the catalytic reduction of the corresponding nitro-derivative of PhIP (2-nitro-PhIP). nih.gov The synthesis of N-hydroxy-4'-Methoxy PhIP would follow an analogous pathway.
4'-hydroxy-PhIP (4'-OH-PhIP) : This compound is a major detoxification product of PhIP. osti.gov It is also the direct precursor to this compound via a standard O-methylation reaction.
dG-C8-PhIP : The primary DNA adduct of PhIP, N-(deoxyguanosin-8-yl)-PhIP, is a crucial standard for genotoxicity studies. It is synthesized by reacting N-acetoxy-PhIP (an activated form of N-OH-PhIP) with deoxyguanosine. aacrjournals.orgoup.com The corresponding 4'-methoxy adduct standard would be prepared in a similar manner.
The availability of these standards is critical for their use in analytical methods like liquid chromatography-tandem mass spectrometry (LC/MS/MS) and ³²P-postlabeling assays. oup.comresearchgate.net
| Compound/Standard | Synthetic Precursors | Purpose |
| N-hydroxy-PhIP | 2-Nitro-PhIP | Standard for key activated metabolite. nih.gov |
| 4'-hydroxy-PhIP | PhIP (via metabolism) | Standard for detoxification metabolite and precursor for this compound. osti.gov |
| dG-C8-PhIP | N-acetoxy-PhIP, Deoxyguanosine | Standard for the major DNA adduct. aacrjournals.orgoup.com |
| [¹³C₁₀]-dG-C8-PhIP | N-acetoxy-PhIP, [¹³C₁₀]-Deoxyguanosine | Isotope-labeled internal standard for mass spectrometry. oup.comresearchgate.net |
| This table summarizes key synthetic standards related to PhIP and their importance for studying this compound. |
Exploration of Precursor Chemical Biology in this compound Formation
The formation of PhIP is a well-known consequence of cooking protein-rich foods at high temperatures, occurring through the Maillard reaction. rsc.org The essential precursors for PhIP are creatine (or creatinine), specific amino acids , and sugars . wikipedia.org
For PhIP, the key amino acid precursor is phenylalanine . During heating, phenylalanine undergoes Strecker degradation to form phenylacetaldehyde, a critical intermediate that reacts with creatinine (B1669602) and other components like formaldehyde (B43269) and ammonia (B1221849) to form the PhIP structure. rsc.org
Based on this established mechanism, the formation of this compound would logically involve a different amino acid precursor. The structural difference is the methoxy (B1213986) group on the phenyl ring. The most plausible amino acid precursor is tyrosine (4-hydroxyphenylalanine). The proposed pathway would involve:
Strecker degradation of tyrosine to form 4-hydroxyphenylacetaldehyde.
Reaction of 4-hydroxyphenylacetaldehyde with creatinine and other Maillard reaction products to form 4'-hydroxy-PhIP.
Subsequent methoxylation of the 4'-hydroxy group to yield this compound. This final step could potentially occur through enzymatic processes in certain biological systems or from reactions with other food components, although it is less characterized than the initial formation of the heterocyclic amine core.
| Heterocyclic Amine | Key Amino Acid Precursor | Key Intermediate Aldehyde |
| PhIP | Phenylalanine | Phenylacetaldehyde |
| 4'-hydroxy-PhIP | Tyrosine | 4-Hydroxyphenylacetaldehyde |
| This table illustrates the precursor relationship for the formation of PhIP and its hydroxylated analogue. |
Metabolic Activation and Detoxification Pathways
Enzymatic Biotransformation of 4'-Methoxy PhIP in In Vitro Systems
The biotransformation of 4'-Methoxy-PhIP is a multi-step process involving initial modifications by Phase I enzymes, which then may be followed by conjugation reactions catalyzed by Phase II enzymes. These enzymatic activities have been investigated in various in vitro systems, including human liver microsomes and recombinant enzyme systems, to elucidate the specific contributions of different enzyme isoforms.
Phase I Metabolism: Cytochrome P450 (CYP) Isoform Contributions
Phase I metabolism of 4'-Methoxy-PhIP is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce or expose functional groups on the substrate, thereby altering its biological properties. Key Phase I reactions for 4'-Methoxy-PhIP include N-hydroxylation, aromatic hydroxylation, and O-demethylation.
Table 1: Kinetic Parameters of PhIP N-oxidation by Human CYP1A2 (Data for the structurally related compound PhIP is provided due to the lack of direct data for this compound)
| Enzyme | Km (μM) | Vmax (nmol/min/nmol P450) |
|---|---|---|
| Human CYP1A2 | 25 | 5.8 |
Data sourced from studies on PhIP metabolism. nih.gov
Aromatic hydroxylation is another Phase I metabolic pathway catalyzed by CYP enzymes, involving the introduction of a hydroxyl group onto an aromatic ring. This can be a detoxification pathway, leading to more easily excretable metabolites. While specific studies on the aromatic hydroxylation of 4'-Methoxy-PhIP are limited, research on similar compounds suggests that this pathway is plausible. For instance, studies on the metabolism of other aromatic compounds by human liver microsomes have demonstrated the occurrence of ring hydroxylation. researchgate.net The specific CYP isoforms involved in the aromatic hydroxylation of 4'-Methoxy-PhIP have not been definitively identified, but CYP1A1 and CYP1B1 are known to metabolize polycyclic aromatic hydrocarbons. nih.gov Computational studies on melatonin, which also contains a methoxy (B1213986) group on an aromatic system, suggest that the active site topology of different CYP isozymes (CYP1A1, CYP1A2, and CYP1B1) can influence whether O-demethylation or aromatic hydroxylation occurs. acs.org
The O-demethylation of the 4'-methoxy group represents a significant metabolic pathway for 4'-Methoxy-PhIP. This reaction, catalyzed by CYP enzymes, removes the methyl group, converting the methoxy substituent to a hydroxyl group. Several studies have demonstrated the O-demethylation of various methoxy-substituted compounds by human cytochrome P450 enzymes. nih.govnih.govnih.gov Specifically, CYP1A2 and CYP2D6 have been implicated in the O-demethylation of other methoxy-containing molecules. nih.gov For example, in the case of 4'-methoxyflavones, CYP1A2, CYP1B1, and other isoforms have been shown to catalyze O-demethylation. nih.govnih.gov Molecular docking analyses have indicated a preferential interaction of the O-methoxy moiety of methoxyflavones within the active site of CYP1A2. nih.govnih.gov For the designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), CYP2D6 was found to be the primary enzyme responsible for its O-demethylation. nih.gov
Table 2: Kinetic Parameters for O-demethylation of a Methoxy-Substituted Compound by Human CYP2D6 (Data for the structurally related compound 1-(4-methoxyphenyl)piperazine (MeOPP) is provided as an example)
| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) |
|---|---|---|
| Human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 |
Data sourced from a study on MeOPP metabolism. nih.gov
Aromatic Hydroxylation (e.g., Ring Hydroxylation)
Phase II Metabolism: Conjugation Enzyme Activities
Following Phase I metabolism, the modified metabolites of 4'-Methoxy-PhIP can undergo Phase II conjugation reactions. These reactions, catalyzed by transferase enzymes, involve the addition of endogenous polar molecules to the metabolite, which generally increases water solubility and facilitates excretion.
N-acetyltransferases (NATs) are key Phase II enzymes involved in the metabolism of arylamines and heterocyclic amines. They catalyze the transfer of an acetyl group from acetyl-CoA to the amino or hydroxylamino group of the substrate. In humans, two main isoforms exist: NAT1 and NAT2. nih.gov While N-acetylation of the parent amine is typically a detoxification step, O-acetylation of the N-hydroxy metabolite can lead to the formation of a highly reactive and genotoxic nitrenium ion.
Studies on compounds structurally similar to 4'-Methoxy-PhIP, such as other heterocyclic amines, have shown that NAT2 is the primary isoform involved in their acetylation. nih.govbibliotekanauki.pl Genetic polymorphisms in the NAT2 gene lead to different acetylation phenotypes (slow, intermediate, and rapid acetylators), which can influence an individual's susceptibility to the effects of arylamine exposure. nih.govbibliotekanauki.pl While NAT1 is also capable of acetylating arylamines, NAT2 generally exhibits a higher affinity for many carcinogenic heterocyclic amines. nih.gov The specific kinetics of 4'-Methoxy-PhIP acetylation by NAT1 and NAT2 have not been reported, but based on data from related compounds, it is expected that NAT2 would play a significant role.
Table 3: N-Acetyltransferase Isoform Substrate Specificity for Arylamines (General substrate specificities are provided in the absence of direct data for this compound)
| Enzyme Isoform | Common Substrates |
|---|---|
| NAT1 | p-aminobenzoic acid (PABA), p-aminosalicylic acid |
| NAT2 | Isoniazid, sulfamethazine, various heterocyclic amines |
Information compiled from multiple sources on NAT substrate specificity. nih.govnih.govbibliotekanauki.pl
Sulfotransferase (SULT) Mediated Conjugation
Sulfotransferase (SULT) enzymes play a role in the phase II metabolism of this compound, a process that typically involves the addition of a sulfonate group to a substrate. This conjugation reaction generally increases the water solubility of the compound, facilitating its excretion from the body.
Research has shown that human SULT1A1 is significantly more active in metabolizing 4-hydroxy-PhIP, a metabolite of PhIP, compared to its counterparts in mice, rats, or rabbits. nih.gov This suggests a species-specific difference in the detoxification and bioactivation pathways. The sulfation of hydroxylated metabolites of PhIP is a critical step. For instance, 4'-PhIP-sulfate has been identified as a major metabolite of PhIP in hepatocytes of various species, including rats and mice. nih.gov
The formation of sulfate (B86663) conjugates can be a detoxification pathway, but in some cases, it can also lead to the formation of reactive intermediates. For certain xenobiotics, sulfation of a hydroxyl group can create an unstable sulfate ester that can spontaneously break down to form a reactive electrophile capable of binding to DNA.
UDP-Glucuronosyltransferase (UGT) Activities
UDP-Glucuronosyltransferases (UGTs) are another major family of phase II enzymes involved in the metabolism of this compound and its parent compound, PhIP. researchgate.net UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a substrate. nih.gov This process, known as glucuronidation, significantly increases the hydrophilicity of the substrate, aiding in its elimination. genecards.org
For PhIP and its metabolites, glucuronidation is a significant detoxification pathway. Several glucuronide conjugates of PhIP have been identified, including 4'-O-PhIP-glucuronide and N(OH)-PhIP-glucuronide. nih.gov The formation of these glucuronides is catalyzed by various UGT isoforms, with UGT1A1 and UGT1A4 being particularly important in the metabolism of many xenobiotics. genecards.org The activity of these enzymes can vary between individuals due to genetic polymorphisms, which can affect the rate of detoxification.
Identification of Proximate and Ultimate Metabolites of this compound
The metabolism of this compound, similar to its parent compound PhIP, involves a series of oxidation and conjugation reactions that produce a range of metabolites. The initial metabolic step for PhIP is often hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2. nih.govnih.gov This can occur at various positions on the molecule, leading to metabolites such as N-hydroxy-PhIP and 4'-hydroxy-PhIP. nih.gov
For this compound, the methoxy group at the 4'-position influences its metabolism. O-demethylation is a common metabolic pathway for compounds containing a methoxy group, which would convert this compound to 4'-hydroxy-PhIP. acs.org This 4'-hydroxy-PhIP can then undergo further conjugation reactions.
The proximate metabolites are the initial products of metabolism, such as the hydroxylated intermediates. The ultimate metabolites are the final, often reactive, species that can interact with cellular macromolecules like DNA. For PhIP, the ultimate carcinogenic metabolite is believed to be a nitrenium ion, formed from the N-hydroxy metabolite after further activation, for instance by sulfation. nih.gov
Mechanistic Studies of Bioactivation: Formation of Electrophilic Intermediates
The bioactivation of heterocyclic amines like PhIP, and by extension this compound, is a critical process in their carcinogenicity. This process involves the metabolic conversion of the parent compound into a reactive electrophilic intermediate that can form covalent adducts with DNA.
The key initial step is the N-hydroxylation of the exocyclic amino group, primarily catalyzed by CYP1A2, to form N-hydroxy-PhIP. nih.gov This N-hydroxy metabolite is considered a proximate carcinogen. Further activation occurs through phase II conjugation reactions. For example, sulfation of N-hydroxy-PhIP by sulfotransferases (SULTs) can form an unstable sulfate ester. This ester can then spontaneously dissociate to form a highly reactive nitrenium ion. nih.gov
This electrophilic nitrenium ion is considered the ultimate carcinogen, as it can readily react with nucleophilic sites on DNA bases, primarily guanine (B1146940), to form DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, which is a key step in the initiation of cancer. The formation of quinone-imines is another potential bioactivation pathway for phenolic metabolites. acs.org
Enzymatic Regulation and Modulators of this compound Metabolism
The metabolism of this compound is regulated by a complex interplay of various factors that can influence the activity and expression of the metabolizing enzymes. The expression of CYP enzymes, particularly CYP1A2, can be induced by various compounds, including polycyclic aromatic hydrocarbons found in tobacco smoke and charbroiled meats. mdpi.com This induction can lead to an increased rate of metabolism of PhIP and potentially this compound.
Genetic polymorphisms in the genes encoding for metabolizing enzymes such as CYPs, SULTs, and UGTs can also significantly impact the metabolism of these compounds. These genetic variations can result in enzymes with altered activity, leading to inter-individual differences in the rates of bioactivation and detoxification.
Furthermore, the balance between phase I and phase II metabolic pathways is crucial. If the rate of phase I bioactivation exceeds the rate of phase II detoxification, there can be an accumulation of reactive metabolites, increasing the risk of cellular damage. The availability of cofactors such as PAPS for sulfation and UDPGA for glucuronidation can also be a limiting factor in the detoxification process. nih.govnih.gov
Comparative Metabolic Profiles with Parent PhIP and Other Heterocyclic Amines
The metabolic profile of this compound is expected to share similarities with its parent compound, PhIP, but also exhibit key differences due to the presence of the 4'-methoxy group. The primary routes of metabolism for PhIP involve N-hydroxylation and 4'-hydroxylation. nih.gov
For this compound, the methoxy group is a target for O-demethylation, which would yield 4'-hydroxy-PhIP, a known metabolite of PhIP. acs.org This suggests that a significant portion of this compound metabolism may converge with the PhIP metabolic pathway.
Compared to other heterocyclic amines (HCAs), the metabolic pathways are generally similar, involving initial activation by CYP1A2 followed by further conjugation. nih.gov However, the specific metabolites and their relative amounts can vary depending on the structure of the HCA. For example, the presence and position of methyl groups and other substituents can influence the sites of metabolism and the balance between activation and detoxification pathways.
Molecular Mechanisms of Genotoxicity and Dna Adduction
Investigation of DNA Adduct Formation by 4'-Methoxy PhIP Metabolites
Structural Characterization of DNA Adducts (e.g., N2-dG, C8-dG)
No studies characterizing the specific DNA adducts formed by metabolites of this compound were identified.
Quantitative Analysis of Adduct Levels in Model Systems
No data on the quantitative levels of DNA adducts from this compound in any model system are available.
Site Specificity of DNA Adduction on Gene Sequences
No research on the sequence-specific binding of this compound to DNA was found.
Mechanisms of DNA Damage Induction Beyond Adduction
There is no available information on whether this compound induces other forms of DNA damage, such as oxidative stress or strand breaks.
Mutational Spectra Analysis Induced by this compound
No studies have been published that analyze the specific patterns of genetic mutations caused by this compound.
Compound List
Analysis of Point Mutations (e.g., G:C to T:A transversions)
Point mutations are alterations of a single base pair in the DNA sequence. nih.gov One common type is a transversion, where a purine (B94841) base (adenine or guanine) is replaced by a pyrimidine (B1678525) base (cytosine or thymine), or vice versa. raybiotech.com For example, a G:C base pair might be changed to a T:A base pair. Such mutations can arise when DNA polymerase misreads a damaged base during replication. The parent compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), is known to be a potent mutagen that forms DNA adducts, primarily at the C8 position of guanine (B1146940). nih.govwhiterose.ac.uk These adducts are known to induce mutations.
However, a detailed analysis of the specific point mutation profile induced by This compound has not been documented in the reviewed scientific literature. Research on other aromatic amines has shown that the addition of a methoxy (B1213986) group can alter mutagenic activity, but specific data on G:C to T:A transversions or other point mutations for this compound is not available. nih.gov
Table 1: Point Mutation Analysis of this compound
| Mutation Type | Frequency/Prevalence | Experimental Model |
|---|---|---|
| G:C to T:A Transversions | No Data Available | No Data Available |
Frameshift Mutations and Deletions
Frameshift mutations occur when nucleotides are inserted into or deleted from the DNA sequence in a number that is not a multiple of three. ajol.infomdpi.com This shifts the translational reading frame, altering the entire downstream amino acid sequence and typically resulting in a truncated, non-functional protein. ajol.infooup.com Such mutations are a common outcome of damage caused by chemicals that intercalate into DNA or form bulky adducts. iarc.fr The parent compound, PhIP, has been shown to cause DNA damage that can lead to deletions. nih.gov
Specific studies detailing the capacity of This compound to induce frameshift mutations or deletions are not available in the current body of scientific literature.
Table 2: Frameshift Mutation and Deletion Analysis of this compound
| Mutation Type | Finding | Experimental System |
|---|---|---|
| Frameshift Mutations | No Data Available | No Data Available |
Identification of Mutational Signatures in Experimental Models
A mutational signature is a characteristic pattern of mutations that arises from a specific mutagenic process, such as exposure to a particular chemical or a failure in a DNA repair pathway. drugbank.com These signatures are defined by the type of base substitution and the sequence context (the bases immediately 5' and 3' to the mutation). drugbank.comcdc.gov Identifying a unique mutational signature for a compound in experimental models can provide insights into its mechanism of DNA damage and its potential role in human cancers. nih.govfemaflavor.org
While mutational signatures for numerous carcinogens have been identified, research to determine a specific mutational signature for This compound has not been published.
Cellular Responses to DNA Damage Elicited by this compound Exposure
When cells detect DNA damage, they activate a complex signaling network known as the DNA Damage Response (DDR). nih.govmdpi.com This response aims to halt cell division to allow time for DNA repair, or if the damage is too severe, to trigger programmed cell death (apoptosis) to eliminate the compromised cell. nih.govoup.com
Cell Cycle Checkpoint Activation
The cell cycle is controlled by several checkpoints, primarily at the G1/S and G2/M transitions, which ensure that critical processes like DNA replication are complete and that any DNA damage is repaired before the cell divides. nih.govacs.org Upon detection of DNA damage, these checkpoints are activated, leading to a temporary cell cycle arrest. oup.comacs.org This arrest is crucial for maintaining genomic stability.
There is no specific research available that demonstrates the activation of G1, S, or G2/M phase cell cycle checkpoints in response to exposure to This compound .
Induction of DNA Damage Response Proteins (e.g., p53, p21)
Central to the DNA damage response are key regulatory proteins like p53 and p21. The p53 protein, often called the "guardian of the genome," is stabilized and activated in response to cellular stress, including DNA damage. Activated p53 functions as a transcription factor, inducing the expression of target genes that mediate the cellular response. One of the most important p53 target genes is CDKN1A, which encodes the p21 protein. p21 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin-CDK complexes, thereby enforcing cell cycle arrest, typically at the G1 phase.
Studies specifically investigating whether This compound exposure leads to the induction and activation of p53 and p21 proteins have not been reported in the reviewed scientific literature. While its parent compound, PhIP, is known to cause DNA damage that would be expected to trigger this pathway, direct evidence for this compound is lacking. nih.gov
Table 3: DNA Damage Response Protein Induction by this compound
| Protein | Induction/Activation Status | Cellular Context |
|---|---|---|
| p53 | No Data Available | No Data Available |
Lack of Specific Research Data on this compound Prevents Comprehensive Article Generation
Following an extensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a thorough and scientifically accurate article on the "Mechanisms of Carcinogenesis and Tumorigenesis" for the chemical compound This compound , as per the requested detailed outline.
The user's request specified a strict focus solely on this compound, with content structured around its role in initiating carcinogenic events, promotion and progression mechanisms, modulation of cellular signaling pathways (MAPK and Estrogen Receptor), and epigenetic alterations such as DNA methylation.
While this compound is recognized as a potential metabolite of the well-studied heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) , the available research overwhelmingly concentrates on the parent compound, PhIP. Information regarding the specific carcinogenic activities, signaling pathway interactions, and epigenetic effects of the this compound metabolite itself is not present in the accessed scientific databases and literature.
Extensive research details the carcinogenic mechanisms of PhIP:
Metabolic Activation and Initiation: PhIP is known to be metabolically activated by cytochrome P450 enzymes (primarily CYP1A2) to form reactive metabolites, such as N-hydroxy-PhIP. researchgate.netnih.govosti.govresearchgate.net These metabolites can bind to DNA, forming adducts like N-(deoxyguanosin-8-yl)-PhIP, which is a critical initiating event in carcinogenesis. researchgate.netoup.com The major detoxification pathway for PhIP involves hydroxylation at the 4' position to form 4'-hydroxy-PhIP. oup.comresearchgate.net
Tumor Promotion and Progression: Studies have demonstrated that PhIP can promote tumorigenesis by increasing cell proliferation in various tissues. acs.org
Cellular Signaling: The parent compound PhIP has been shown to influence several signaling pathways implicated in cancer, including the MAPK and PI3K/AKT pathways. Furthermore, multiple studies have investigated PhIP's ability to bind to and activate the estrogen receptor-alpha (ERα), potentially contributing to its carcinogenicity in hormone-responsive tissues like the breast, although some findings on its estrogenicity are conflicting. researchgate.netacs.orgnih.govnih.govresearchgate.net
Epigenetic Modifications: Exposure to PhIP has been linked to epigenetic changes, including alterations in DNA methylation patterns and the expression of non-coding RNAs, which are believed to contribute to its carcinogenic effects. nih.govresearchgate.netnih.gov
However, this body of evidence pertains to PhIP. To create an article that focuses "solely" on this compound as instructed would require specific studies on this metabolite, which could not be located. Generating content based on the parent compound would violate the core requirement of the user's request. Therefore, a scientifically rigorous and detailed article adhering to the provided outline for this compound cannot be produced at this time.
Mechanisms of Carcinogenesis and Tumorigenesis
Epigenetic Modifications and Gene Expression Alterations
Histone Modification Profiles
A review of the scientific literature reveals a lack of studies specifically investigating the histone modification profiles altered by 4'-Methoxy PhIP. Research in this area would typically involve treating specific cell lines with the compound and then using techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) to map the genome-wide locations of specific histone marks (e.g., H3K4me1, H3K27me3) to understand how the compound epigenetically influences gene regulation pathways relevant to cancer.
Studies in Transgenic and Knockout Animal Models
Transgenic and knockout animal models, particularly mice, are powerful tools for investigating the in vivo mechanisms of carcinogenesis. nih.govnih.gov
Transgenic models involve the insertion of a foreign gene (a transgene) into the animal's genome to study the effects of specific oncogenes. nih.gov
Knockout models involve the inactivation or "knocking out" of a specific gene, which is particularly useful for understanding the role of tumor suppressor genes or genes involved in carcinogen metabolism. nih.govresearchgate.net
These models allow researchers to study how a specific chemical interacts with genetic pathways in a living organism, providing insights that are not possible from in vitro studies alone. nih.gov For instance, studies on the parent compound PhIP have utilized mouse models with genetic modifications in metabolic enzymes, such as sulphotransferases (SULTs), to understand how they contribute to PhIP's cancer-causing potential. researchgate.netportlandpress.com
Despite the utility of these models, dedicated studies using transgenic or knockout animals to specifically determine the carcinogenic activity and mechanisms of this compound have not been identified in the available scientific literature.
Investigation of Tissue-Specific Carcinogenesis Mechanisms
The tendency of chemical carcinogens to induce tumors in specific organs is a well-documented phenomenon known as tissue-specific carcinogenesis. amegroups.orgnih.gov This specificity is often determined by a combination of factors, including the route of exposure, distribution of the chemical throughout the body, and, most critically, the metabolic capabilities of individual tissues. amegroups.org
Many chemicals, including heterocyclic amines like PhIP, are not directly carcinogenic and require metabolic activation to become genotoxic agents capable of binding to DNA and forming adducts. mdpi.comkegg.jp The enzymes responsible for this activation (e.g., cytochrome P450s) and detoxification are expressed at different levels in different tissues. amegroups.org A high rate of metabolic activation combined with low detoxification capacity in a particular tissue can lead to a localized accumulation of DNA damage, increasing the risk of tumor initiation in that organ. nih.gov Recent advances using human tissue organoid cultures have allowed for more precise investigation of tissue-specific metabolism and genotoxicity of carcinogens like PhIP. acs.org
While the tissue-specific carcinogenicity of PhIP is an active area of research, specific investigations detailing the mechanisms by which its metabolite, this compound, contributes to tumor formation in specific tissues are not present in the reviewed literature.
Research Status Summary
| Research Area | Status for this compound |
| Histone Modification Profiles | No specific studies identified. |
| Transgenic and Knockout Animal Models | No specific studies identified. |
| Tissue-Specific Carcinogenesis | No specific studies identified. |
Advanced Analytical Methodologies for Research
Mass Spectrometry-Based Techniques for Metabolite and Adduct Profiling
Mass spectrometry (MS) stands as a cornerstone in the analysis of 4'-Methoxy-PhIP, providing unparalleled sensitivity and specificity for the identification and quantification of its metabolites and adducts. ijpras.com The versatility of MS allows for various approaches, each offering unique insights into the compound's behavior in biological systems.
High-resolution mass spectrometry (HRMS) is instrumental in the identification of novel metabolites by providing highly accurate mass measurements, often with a deviation of less than 5 ppm. ijpras.com This precision allows for the confident determination of elemental compositions, a critical step in a general workflow for metabolism studies. researchgate.net In the context of novel psychoactive substances like 4-methoxy-α-PVP, a related compound, HRMS has been successfully used to identify a range of metabolites formed through processes such as O-demethylation, hydroxylation, oxidation, and glucuronidation after incubation with human liver microsomes and hepatocytes. researchgate.net The use of HRMS instruments, such as the Orbitrap, enables the acquisition of full-scan data which can be mined to identify expected and unexpected metabolites. researchgate.netthermofisher.com
A typical workflow for metabolite identification using HRMS involves:
Data Acquisition: Obtaining high-resolution mass spectra of samples. ijpras.com
Data Processing: Utilizing specialized software to detect potential metabolites based on predicted metabolic transformations and accurate mass measurements. researchgate.net
Structural Elucidation: Employing tandem mass spectrometry (MS/MS) to fragment metabolite ions and deduce their structures based on the resulting fragmentation patterns. ijpras.com
For instance, a study on 4-methoxy-α-PVP employed a Thermo QExactive HRMS to identify eleven metabolites, with 4-hydroxy-α-PVP being the most predominant. researchgate.net This highlights the power of HRMS in creating comprehensive metabolic profiles.
Table 1: Common Metabolic Transformations Identified by HRMS
| Metabolic Reaction | Description |
| O-demethylation | Removal of a methyl group from a methoxy (B1213986) moiety. |
| Hydroxylation | Addition of a hydroxyl group to the molecule. |
| Oxidation | Introduction of an oxygen atom or removal of hydrogen atoms. |
| Ketone Reduction | Conversion of a ketone group to a secondary alcohol. |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. |
| Glucuronidation | Conjugation with glucuronic acid, a phase II metabolic reaction. |
| This table is generated based on findings for a related compound, 4-methoxy-α-PVP, as detailed in the source. researchgate.net |
DNA adductomics is the comprehensive study of DNA modifications resulting from exposure to reactive chemicals. The formation of DNA adducts is a critical event in chemical carcinogenesis. researchgate.net Untargeted DNA adductomics using high-resolution tandem mass spectrometry, often with an Orbitrap mass spectrometer, allows for the screening of a wide range of DNA adducts in biological samples. nih.gov
The analysis of DNA adducts typically involves the following steps:
DNA Isolation and Hydrolysis: Extraction of DNA from tissues or cells, followed by enzymatic digestion to break it down into individual nucleosides. acs.org
Adduct Enrichment: Solid-phase extraction or other techniques are often used to concentrate the adducted nucleosides from the much larger pool of unmodified nucleosides. acs.org
LC-MS/MS Analysis: Separation of the adducted nucleosides by liquid chromatography followed by detection and characterization using tandem mass spectrometry. researchgate.netacs.org
For example, research on the related cooked meat carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) has extensively used LC-MS/MS to detect its primary DNA adduct, N-(2'-deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP), in various human tissues. acs.orgresearchgate.net These methods provide the high specificity needed to confirm the identity of the adducts, which can be a challenge with other techniques. acs.org
Protein adductomics involves the study of covalent modifications to proteins by reactive electrophiles. Blood proteins, such as albumin and hemoglobin, are major targets for adduct formation. nih.gov These adducts can serve as valuable biomarkers of exposure and the biologically effective dose of a compound. nih.govresearchgate.net Stable adducts with proteins like albumin, which has a half-life of 20-25 days in humans, provide a longer-term measure of exposure compared to urinary metabolites. nih.gov
The "bottom-up" proteomics approach is commonly used in protein adductomics. acs.org This involves:
Proteolysis: The adducted protein is digested into smaller peptides using enzymes like trypsin. acs.org
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
Adduct Identification: The site of adduction and the identity of the modifying agent are determined by analyzing the mass shift of the peptide and its fragmentation pattern. acs.org
Studies on PhIP have successfully identified adducts at multiple sites on serum albumin, including Cys34 and various lysine (B10760008) and tyrosine residues, after in vitro reactions with reactive PhIP metabolites. acs.org These analyses often employ data-dependent scanning on ion trap or Orbitrap mass spectrometers to characterize the adducted peptides. acs.org
DNA Adductomics Approaches
Chromatographic Separations in Metabolic and Adduct Studies
Chromatographic techniques are essential for separating the complex mixtures encountered in biological samples before mass spectrometric analysis. The choice of chromatographic method depends on the physicochemical properties of the analytes of interest.
Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique for the analysis of non-volatile metabolites and adducts of compounds like 4'-Methoxy-PhIP. ijpras.comresearchgate.net It combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. cellmolbiol.org
In LC-MS, a liquid mobile phase carries the sample through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase, causing them to separate over time. The separated components then enter the mass spectrometer for detection. Reversed-phase chromatography, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of metabolites and DNA adducts. acs.orglcms.cz
LC-MS methods have been developed for the analysis of a wide range of compounds, including phenolic compounds, pesticides, and various drugs and their metabolites. cellmolbiol.orgnih.goveurl-pesticides.eu The technique is particularly well-suited for the analysis of polar and thermally labile molecules that are not amenable to gas chromatography.
Table 2: Applications of LC-MS in Compound Analysis
| Application | Analyte Class | Key LC-MS Features |
| Metabolite Profiling | Drug Metabolites | High-resolution separation and sensitive detection of polar and non-polar metabolites. ijpras.comresearchgate.net |
| DNA Adduct Analysis | DNA Adducts | Ultra-performance liquid chromatography (UPLC) for enhanced resolution coupled with tandem MS for specific quantification. researchgate.netacs.org |
| Protein Adduct Analysis | Adducted Peptides | Separation of complex peptide digests prior to MS/MS sequencing. acs.org |
| Lipid Analysis | Lipid Nanoparticles | Separation and quantification of different lipid classes in formulations. lcms.cz |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. caymanchem.com In GC-MS, the sample is vaporized and separated in a gaseous mobile phase that flows through a capillary column. The separated compounds are then detected by a mass spectrometer. unodc.org
GC-MS has been instrumental in studying the metabolism of designer drugs. For example, the metabolism of 4'-methoxy-α-pyrrolidinopropiophenone (MOPPP), a related designer drug, was investigated in rat urine using GC-MS. caymanchem.com This technique is highly specific and can provide detailed spectral data for individual compounds within a complex mixture. unodc.org
For non-volatile compounds or those with polar functional groups, a derivatization step is often required to make them suitable for GC-MS analysis. nih.gov This involves chemically modifying the analytes to increase their volatility and thermal stability. For instance, hydroxylated compounds can be silylated to produce more volatile derivatives. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the definitive structural determination of novel compounds, including the metabolites of xenobiotics like 4'-Methoxy-PhIP. nih.govfrontiersin.org Its non-destructive nature allows for the analysis of complex biological samples and provides detailed information about the molecular structure. frontiersin.orgnih.gov The process of elucidating a metabolite's structure involves isolating the compound from a biological matrix and then subjecting it to a series of NMR experiments.
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. frontiersin.org ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. osu.edu ¹³C NMR provides information on the carbon skeleton of the molecule. frontiersin.org Due to the low natural abundance of ¹³C, these experiments are less sensitive but offer a wider chemical shift range, which reduces signal overlap. frontiersin.org
For complex molecules like metabolites of 4'-Methoxy-PhIP, two-dimensional (2D) NMR experiments are indispensable. These experiments correlate signals from different nuclei, allowing for the complete assembly of the molecular structure. Key 2D NMR techniques include:
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of a molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close to each other in space, which helps in determining the stereochemistry of the molecule. mdpi.com
By combining the data from these experiments, researchers can precisely determine the location of metabolic modifications, such as hydroxylation or demethylation, on the parent 4'-Methoxy-PhIP structure. The comparison of chemical shifts between the parent compound and the metabolite highlights the site of enzymatic attack. This combined approach of 1D and 2D NMR is essential for unambiguously identifying and characterizing novel metabolites. osu.edunih.gov
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Metabolite This table provides an example of how NMR data would be presented for a metabolite, in this case, a hypothetical hydroxylated derivative of PhIP, to demonstrate the type of information obtained.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 2 | - | 148.5 | - |
| 4 | 7.85 (s) | 115.0 | C-2, C-5, C-9a |
| 5 | 7.10 (d) | 120.5 | C-4, C-7, C-9a |
| 1'-CH₃ | 3.60 (s) | 31.5 | C-2, C-9b |
| 2' | 7.50 (d) | 129.0 | C-4', C-6' |
| 3' | 6.90 (d) | 115.5 | C-1', C-5' |
| 4' | - | 159.0 | - |
| 5'-OH | 9.50 (s) | - | C-4', C-5', C-6' |
Quantitative Methodologies for Metabolic Enzymes and Activities
Quantifying the activity of enzymes that metabolize 4'-Methoxy-PhIP is critical for understanding its metabolic fate. The primary enzymes involved in the metabolism of related heterocyclic amines are from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. mdpi.comnih.govphysiology.org
Cytochrome P450 (CYP) Activity Assays: CYP enzymes, particularly CYP1A2 and CYP1A1, are responsible for the initial Phase I oxidative metabolism of many heterocyclic amines. mdpi.comnih.gov Quantitative assays for these enzymes often fall into two categories:
Probe Substrate Assays: These assays use a specific substrate for a particular CYP isoform that produces an easily detectable product, often fluorescent. For example, the 7-ethoxyresorufin-O-deethylase (EROD) assay is commonly used to measure the activity of CYP1A1 and, to a lesser extent, CYP1A2. The enzyme converts the non-fluorescent ethoxyresorufin into the highly fluorescent resorufin, and the rate of fluorescence increase is proportional to enzyme activity. mdpi.com
LC-MS/MS-Based Assays: Liquid chromatography-tandem mass spectrometry provides a highly specific and sensitive method to directly measure the formation of a metabolite from the parent compound (e.g., hydroxylated 4'-Methoxy-PhIP from 4'-Methoxy-PhIP). nih.gov Incubations are performed with human liver microsomes or recombinant CYP enzymes, and the reaction is stopped at various time points. The amount of metabolite formed is then quantified, allowing for the determination of key kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). nih.gov
UDP-Glucuronosyltransferase (UGT) Activity Assays: UGTs are Phase II enzymes that conjugate a glucuronic acid moiety to the parent compound or its Phase I metabolites, facilitating their excretion. numberanalytics.comwikipedia.org UGT1A1, UGT1A4, and UGT1A10 are among the isoforms known to metabolize heterocyclic amines. nih.govphysiology.org
Fluorometric Assays: Similar to CYP assays, specific UGT isoforms can be assayed using substrates that become fluorescent upon glucuronidation. For instance, 4-methylumbelliferone (B1674119) (4-MU) can be used as a substrate where its glucuronidation leads to a change in fluorescent properties under specific pH conditions. nih.gov
LC-MS/MS-Based Assays: This is the gold standard for quantifying specific glucuronide conjugates. evotec.com The assay involves incubating the substrate (e.g., a hydroxylated metabolite of 4'-Methoxy-PhIP) with human liver microsomes or recombinant UGTs in the presence of the cofactor UDP-glucuronic acid (UDPGA). The reaction product, the glucuronide conjugate, is then quantified by LC-MS/MS. These assays are also used to determine inhibition constants (IC₅₀ and Kᵢ) to assess the potential for drug-drug interactions. evotec.com
Table 2: Example of a UGT Inhibition Assay Protocol This table outlines the components of a typical in vitro assay to measure the inhibition of various UGT enzymes, a key quantitative methodology.
| Parameter | Description |
|---|---|
| Enzyme Source | Human Liver Microsomes or Recombinant UGT Supersomes™ evotec.com |
| UGT Isoforms Tested | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7 evotec.com |
| Probe Substrates | Estradiol (UGT1A1), Trifluoperazine (UGT1A4), Propofol (UGT1A9) evotec.com |
| Cofactor | UDP-glucuronic acid (UDPGA) evotec.com |
| Positive Controls | Atazanavir (UGT1A1), Diclofenac (UGT1A4, UGT1A6), Quinidine (UGT1A3) evotec.com |
| Analysis Method | LC-MS/MS to quantify the formation of the specific metabolite evotec.com |
| Data Output | IC₅₀ (Concentration causing 50% inhibition) evotec.com |
Bioinformatic and In Silico Approaches in Metabolic and Mechanistic Prediction
Bioinformatic and in silico (computational) methods are increasingly used to predict the metabolic fate and potential mechanisms of action of compounds like 4'-Methoxy-PhIP before or in parallel with laboratory experiments. nih.govljmu.ac.uk These approaches leverage knowledge of chemical structures, protein structures, and existing metabolic reaction data to build predictive models. mdpi.com
Metabolic Pathway and Site of Metabolism (SOM) Prediction: Several computational tools predict how a molecule will be metabolized. These tools use either ligand-based or structure-based approaches. nih.gov
Ligand-Based Methods: These methods rely on the structure of the compound itself. They use databases of known metabolic transformations to identify which parts of the new molecule are most likely to be metabolized. researchgate.net Algorithms analyze the chemical environment of each atom to predict its reactivity and susceptibility to enzymatic attack by CYPs or UGTs.
Structure-Based Methods: These approaches use the 3D structure of the metabolic enzymes. Molecular docking, for example, simulates how 4'-Methoxy-PhIP might fit into the active site of an enzyme like CYP1A2. nih.gov The simulation scores the binding affinity and orientation, providing insights into whether the compound is likely to be a substrate and which part of the molecule is positioned closest to the enzyme's reactive center.
Mechanistic and Kinetic Modeling: Beyond predicting what metabolites will form, in silico models can provide insight into the mechanism and speed of these reactions.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the compound within the enzyme's active site over time. This can reveal the preferred binding pose, the stability of the enzyme-substrate complex, and potential pathways for the substrate to enter and the product to leave the active site. nih.govrutgers.edu
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical properties of a series of molecules and their measured biological activity (e.g., metabolic rate). nih.gov Once a reliable model is built, it can be used to predict the metabolic activity of new compounds like 4'-Methoxy-PhIP based solely on its structure.
Table 3: Selected In Silico Tools for Metabolism Prediction This table summarizes several types of computational tools and their approaches for predicting xenobiotic metabolism.
| Tool/Approach | Methodology | Predicted Output | Reference |
|---|---|---|---|
| SOMP (Site of Metabolism Prediction) | Ligand-based; uses Bayesian approach and structural descriptors. | Predicts atoms likely to be metabolized by specific CYP and UGT isoforms. | researchgate.net |
| MetaPrint2D | Data mining of reaction databases based on 2D structure. | Predicts structures of likely metabolites. | nih.gov |
| Molecular Docking | Structure-based; fits ligand into protein active site. | Binding affinity, binding pose, and likely site of metabolism. | nih.gov |
| Molecular Dynamics (MD) | Structure-based; simulates protein-ligand movement over time. | Binding stability, conformational changes, and mechanistic insights. | rutgers.edu |
| MetSim | Integrates multiple metabolic simulators (e.g., BioTransformer). | Generates predicted metabolites from various enzymatic reactions. | researchgate.net |
Comparative and Structure Activity Relationship Sar Studies
Comparative Analysis of Metabolic Activation and Genotoxicity with PhIP
The biological activity of PhIP is intrinsically linked to its metabolic fate. In humans, PhIP undergoes a critical metabolic activation process to exert its genotoxic effects. wikipedia.orgcaymanchem.com This process is primarily initiated by Phase I cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the N-hydroxylation of the exocyclic amino group to form the proximate carcinogen, N-hydroxy-PhIP. oup.comnih.govresearchgate.netaacrjournals.org This reactive metabolite can be further activated by Phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form highly reactive esters that readily bind to DNA, forming adducts like N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP). wikipedia.orgoup.comoup.com
Concurrently, PhIP can undergo detoxification. A major detoxification pathway, particularly prominent in rodents but less so in humans, is the hydroxylation of the phenyl ring at the 4'-position, catalyzed by CYP1A1 and CYP1A2, to form 4'-hydroxy-PhIP. oup.comnih.govoup.com This metabolite is considered non-genotoxic and is readily excreted. nih.gov
The introduction of a methoxy (B1213986) group at the 4'-position in 4'-Methoxy PhIP fundamentally alters this metabolic landscape. This substitution blocks the primary site of detoxification hydroxylation. Consequently, it is hypothesized that the metabolic flux is redirected away from the 4'-hydroxylation pathway and shunted towards the bioactivation pathway of N-hydroxylation. This shift would theoretically lead to an increased production of the genotoxic N-hydroxy-PhIP metabolite compared to an equivalent amount of PhIP, potentially increasing its genotoxic and mutagenic potency. While direct comparative genotoxicity studies are scarce, the general understanding of PhIP metabolism strongly suggests that blocking a key detoxification route enhances the formation of carcinogenic intermediates. researchgate.net
Interactive Data Table: Comparative Metabolic Pathways of PhIP and this compound
| Feature | PhIP | This compound (Hypothesized) | Reference |
| Primary Activation Pathway | N-hydroxylation by CYP1A2 | N-hydroxylation by CYP1A2 | oup.comnih.gov |
| Resulting Reactive Metabolite | N-hydroxy-PhIP | N-hydroxy-PhIP | nih.govnih.gov |
| Primary Detoxification Pathway | 4'-hydroxylation by CYP1A1/CYP1A2 | Blocked | oup.comnih.gov |
| Resulting Detoxified Metabolite | 4'-hydroxy-PhIP | Not formed | oup.com |
| Predicted Genotoxic Potential | High | Potentially higher than PhIP | researchgate.net |
Influence of 4'-Methoxy Substitution on Reactivity and Biological Activity
The substitution of a hydrogen atom with a methoxy group at the 4'-position of the phenyl ring introduces significant electronic and steric changes that influence the molecule's reactivity. The methoxy group is a strong electron-donating group through resonance. This property has a profound effect on the ultimate carcinogenic species, the arylnitrenium ion, which is formed after N-hydroxylation and subsequent esterification. clockss.org
Studies on substituted arylnitrenium ions have shown that an electron-donating group, such as a 4-methoxy group, stabilizes the positive charge on the nitrogen. researchgate.net This stabilization makes the 4'-methoxy-PhIP nitrenium ion less electrophilic and thus less reactive (i.e., longer-lived) than the unsubstituted PhIP nitrenium ion. While this may seem to imply lower reactivity, the increased stability and longer half-life could allow the reactive intermediate to diffuse further from its site of formation within the cell, potentially increasing its chances of reaching and reacting with critical nuclear DNA targets before being quenched by other cellular nucleophiles. researchgate.net The methoxy group is generally considered a mutagenicity-enhancing feature in aromatic amines. researchgate.net
The biological activity is therefore a composite of metabolic flux and the intrinsic reactivity of the ultimate metabolite. While direct experimental data on this compound's biological activity is limited, the chemical principles suggest a complex interplay: the blockage of detoxification likely increases the quantity of N-hydroxy-PhIP, and the altered stability of the resulting nitrenium ion could influence its ability to cause DNA damage.
Structure-Activity Relationships of this compound Analogues
While specific SAR studies on a series of this compound analogues are not available in the literature, extensive research on other classes of compounds demonstrates that the position and nature of substituents, particularly methoxy groups, are crucial determinants of biological activity. researchgate.netnih.gov For instance, studies on methoxy-substituted quinolines and flavones show that the placement of the methoxy group dramatically influences anticancer or antiviral activity. researchgate.netacs.org
For PhIP and its analogues, several structural features are known to be important for mutagenicity:
The Imidazo Ring: The integrity of this ring is essential for activity.
The Exocyclic Amino Group: N-hydroxylation at this position is the key activation step.
The Phenyl Ring: Substituents on this ring can modulate metabolic activation and detoxification.
The 4'-methoxy group serves as a critical modulator. Its electron-donating nature influences the electronic properties of the entire molecule, which can affect enzyme-substrate interactions with metabolizing enzymes like CYP1A2. Furthermore, its steric bulk can alter how the molecule fits into the active site of these enzymes. In studies of other molecular scaffolds, moving a methoxy group from one position to another can result in significant changes in receptor binding affinity or enzyme inhibition, often due to altered hydrogen bonding capabilities or steric clashes. researchgate.netnih.gov
Based on these principles, it can be inferred that analogues of this compound with additional substitutions would exhibit activities dependent on the electronic and steric nature of the new groups and their position relative to the methoxy group and the imidazopyridine core.
Interactive Data Table: General SAR Principles for Aromatic Amines and Predicted Influence of 4'-Methoxy Group
| Structural Modification | General Effect on Activity | Predicted Impact on this compound | Reference |
| Electron-donating groups (e.g., -OCH₃, -CH₃) on phenyl ring | Generally enhance mutagenicity | The 4'-methoxy group is expected to enhance mutagenic potential by blocking detoxification and stabilizing the nitrenium ion. | researchgate.netresearchgate.net |
| Electron-withdrawing groups (e.g., -CF₃) on phenyl ring | Often decrease mutagenicity | Adding such groups to the this compound scaffold would likely decrease its activity. | researchgate.net |
| Position of Methoxy Group | Critical for activity; alters binding and metabolism | The 4'-position is key as it blocks a major detoxification site. Moving it would likely alter the balance of activation/detoxification. | researchgate.netresearchgate.net |
| Modifications to Imidazopyridine Core | Generally leads to loss of activity | Modifications to this core in this compound would likely abolish its activity. |
Modeling the Impact of Methoxy Group on Binding and Adduction
The ultimate step in PhIP-induced carcinogenesis is the formation of a covalent bond between the activated nitrenium ion and DNA, most commonly at the C8 position of guanine (B1146940). ontosight.aipnas.org The resulting dG-C8-PhIP adduct distorts the DNA helix. Structural studies have shown that the bulky PhIP moiety intercalates into the DNA stack, displacing the modified guanine and its complementary cytosine partner, leading to a "base-displaced intercalated" conformation. pnas.org This significant distortion is a critical factor in the misreading of the genetic code by DNA polymerases during replication, leading to mutations.
Computational modeling and studies on related compounds can provide insight into how a 4'-methoxy group might affect this process. researchgate.netmdpi.com The presence of the methoxy group on the phenyl ring would alter the adduct's interaction with the DNA duplex in several ways:
Steric Effects: The methoxy group adds steric bulk, which could influence the orientation of the PhIP moiety within the DNA helix. This might lead to a different or more pronounced distortion of the DNA backbone compared to the unsubstituted PhIP adduct.
Electronic Effects: The electron-donating methoxy group can alter the electrostatic potential surface of the adduct. This could change the non-covalent interactions (e.g., van der Waals forces, pi-stacking) between the PhIP residue and the adjacent DNA bases, potentially increasing or decreasing the stability of the adduct.
Hydrogen Bonding: The oxygen atom of the methoxy group could potentially act as a hydrogen bond acceptor, forming new interactions with components of the DNA helix or with DNA repair enzymes that are not possible for the unsubstituted PhIP adduct. researchgate.netnih.gov
These modifications to the adduct's structure and stability could have significant downstream biological consequences, affecting the efficiency and fidelity of DNA repair pathways and the likelihood of mutations during DNA replication.
Future Research Directions and Theoretical Considerations
Development of Novel In Vitro and In Vivo Research Models
The limitations of conventional research models, such as standard 2D cell cultures and traditional rodent models, necessitate the development of more physiologically relevant systems to accurately study 4'-Methoxy PhIP. Species-specific differences in metabolism are a critical confounding factor in HCA research, and next-generation models are essential to bridge the gap between experimental findings and human relevance.
Future in vitro research should prioritize the use of three-dimensional (3D) organoid cultures. Colon, prostate, and liver organoids derived from human stem cells can recapitulate the complex architecture and cellular heterogeneity of their parent tissues [37, 38]. These systems provide a superior platform for investigating the tissue-specific metabolism of this compound and its subsequent effects on cell signaling, DNA damage, and repair, in a context that mirrors human physiology more closely than immortalized cell lines. Furthermore, the development of microfluidic "organ-on-a-chip" devices, which can integrate multiple organoid types (e.g., liver and colon), will enable the study of inter-organ metabolism and the systemic fate of the compound and its metabolites.
In the in vivo arena, the creation and application of humanized mouse models represent a significant step forward. Mice genetically engineered to express human cytochrome P450 (CYP) enzymes or sulfotransferases (SULTs) can overcome the metabolic disparities that complicate the extrapolation of data from rodents to humans . Such models would be invaluable for determining the precise human-relevant metabolic activation and detoxification pathways of this compound. Additionally, the use of sophisticated genetically engineered mouse models (GEMMs), featuring knockouts or conditional mutations in key DNA repair genes (e.g., those involved in nucleotide excision repair or mismatch repair), will allow for precise dissection of the genetic determinants of susceptibility to this compound-induced DNA damage .
| Research Model | Type | Key Application for this compound Research | Primary Advantage |
|---|---|---|---|
| Human-derived Organoids (Liver, Colon, Prostate) | In Vitro | Studying tissue-specific metabolism and cellular response to DNA damage. | High physiological relevance; mimics tissue architecture and cellular diversity [37, 38]. |
| Organ-on-a-Chip Systems | In Vitro | Modeling inter-organ metabolism (e.g., liver-gut axis) and systemic distribution. | Allows for dynamic fluid flow and interaction between different tissue types. |
| Humanized Mouse Models (e.g., expressing human CYPs) | In Vivo | Determining human-relevant metabolic activation and detoxification pathways . | Overcomes species-specific differences in xenobiotic metabolism. |
| Genetically Engineered Mouse Models (GEMMs) | In Vivo | Dissecting the role of specific genes (e.g., DNA repair) in mediating biological effects . | Provides precise mechanistic insights into genetic susceptibility. |
| CRISPR-Cas9 Engineered Cell Lines | In Vitro | Investigating the function of a single enzyme or protein in the metabolic pathway. | Enables targeted gene knockout, knockdown, or overexpression for hypothesis testing. |
Application of Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanistic Studies
To move beyond a candidate-gene approach, systems-level "omics" technologies must be applied to comprehensively map the cellular perturbations induced by this compound. These unbiased, high-throughput methods can reveal novel mechanisms and biomarkers associated with exposure.
Transcriptomics: RNA sequencing (RNA-Seq) can provide a global snapshot of the gene expression changes in cells or tissues exposed to this compound. This approach can identify entire signaling networks and biological pathways that are dysregulated, such as those involved in cellular stress, cell cycle control, apoptosis, and inflammation. Comparing the transcriptomic signature of this compound with that of its parent compound, PhIP, would be particularly insightful for isolating the specific impact of the 4'-methoxy functional group.
Proteomics: Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins, providing a functional readout that is often more directly linked to phenotype than transcript-level data. A key application is "adductomics," a specialized sub-discipline focused on identifying and quantifying covalent adducts formed between reactive metabolites and cellular macromolecules. Identifying the specific protein targets of this compound's reactive metabolites can reveal direct mechanisms of toxicity and enzyme inhibition.
Metabolomics: This technology can be used to comprehensively map the metabolic fate of this compound within a biological system, identifying both major and minor metabolites. Furthermore, untargeted metabolomics can reveal how exposure to the compound perturbs endogenous metabolic pathways, offering clues to its broader physiological impact.
The true power of these technologies lies in their integration. A multi-omics approach, combining transcriptomic, proteomic, and metabolomic data from the same experimental system, can be used to construct detailed, data-driven models of the cellular response to this compound, linking initial metabolic events to downstream changes in gene expression and protein function.
| Omics Technology | Primary Objective | Specific Information Gained for this compound |
|---|---|---|
| Transcriptomics (RNA-Seq) | Global gene expression profiling. | Identification of dysregulated signaling pathways (e.g., p53, NF-κB) and gene networks. |
| Proteomics | Global protein abundance and modification analysis. | Quantification of changes in key enzymes, structural proteins, and signaling molecules. |
| Adductomics (Proteomics) | Identification of protein adducts. | Pinpointing the specific protein targets of reactive this compound metabolites. |
| Metabolomics | Profiling of endogenous and xenobiotic metabolites. | Mapping the complete metabolic pathway of this compound; identifying perturbations in cellular metabolism. |
| Multi-Omics Integration | Constructing a holistic model of cellular response. | Linking metabolic activation to downstream changes in gene expression, protein function, and phenotype. |
Integration of Computational Chemistry with Experimental Findings
Computational chemistry offers powerful tools to investigate the properties of this compound at an atomic level, providing insights that can guide and interpret experimental work. A synergistic approach, where computational predictions are tested in the lab and experimental results are used to refine computational models, is the most promising path forward.
Molecular docking simulations can predict how this compound and its metabolites bind to the active sites of key enzymes, such as CYPs and SULTs. These simulations can help explain observed metabolic profiles, substrate specificities, and species-specific differences in enzyme activity . Docking can also be used to model the interaction of the ultimate reactive nitrenium ion with DNA, predicting preferential binding sites and orientations that lead to specific adducts.
Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), are essential for studying the electronic properties and reactivity of the molecule. QM can be used to calculate the activation energies for various metabolic transformations (e.g., N-hydroxylation vs. C-hydroxylation), thereby predicting the most probable metabolic pathways. Furthermore, these methods can be used to analyze the stability and electronic structure of the reactive nitrenium ion, elucidating how the electron-donating 4'-methoxy group modulates its reactivity compared to the unsubstituted PhIP-derived nitrenium ion.
Molecular dynamics (MD) simulations can provide a dynamic view of how a this compound-DNA adduct perturbs the structure and flexibility of the DNA double helix over time. These simulations can reveal how the adduct induces local distortions, which can lead to polymerase stalling or misincorporation of bases during DNA replication, providing a structural basis for its mutagenic activity.
Theoretical Frameworks for Predicting HCA Reactivity and Biological Impact
Research on this compound should not exist in a vacuum but should contribute to broader theoretical frameworks for predicting the behavior of the entire HCA class. Developing such frameworks is crucial for risk assessment and for prioritizing the study of the many HCA analogues present in the human diet.
One key area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a compound, encoded by a set of numerical "descriptors," with its biological activity. By building a QSAR model using data from PhIP, this compound, and other structurally related analogues, it may become possible to predict the mutagenic potency or metabolic fate of newly identified or unstudied HCAs based solely on their structure. Relevant descriptors would include electronic properties (e.g., calculated energies of frontier molecular orbitals), steric parameters, and hydrophobicity.
Another promising approach is "read-across," a data-gap filling technique. In this framework, the toxicological or metabolic profile of a data-poor compound (e.g., a newly discovered PhIP derivative) is inferred from the extensive data available for one or more structurally similar and well-characterized compounds, such as PhIP and this compound. The detailed mechanistic understanding of how the methoxy (B1213986) group alters PhIP's properties is fundamental to justifying such a read-across. These frameworks aim to create a predictive science of HCA toxicology, reducing the reliance on extensive animal testing for every new analogue and enabling a more efficient and systematic approach to chemical safety evaluation.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) | PhIP |
| 4'-Methoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
